Marbofloxacin Impurity A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

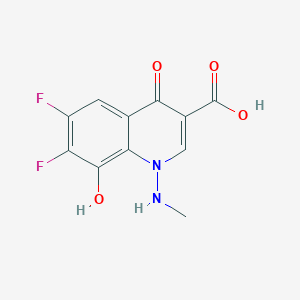

Marbofloxacin Impurity A is a chemical compound associated with Marbofloxacin, a fluoroquinolone antibiotic used primarily in veterinary medicine. This impurity is often studied to ensure the purity and safety of Marbofloxacin formulations. The chemical name of this compound is 6, 7-difluoro-8-hydroxy-1-(methylamino)-4-oxo-1, 4-dihydroquinoline-3-carboxylic acid .

准备方法

The synthesis of Marbofloxacin Impurity A involves several steps, typically starting from the parent compound, Marbofloxacin. The synthetic route often includes:

Hydrolysis: The initial step involves the hydrolysis of Marbofloxacin under acidic or basic conditions to yield the impurity.

Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to isolate this compound.

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with optimization for large-scale production.

化学反应分析

Marbofloxacin Impurity A undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the reduction of the carbonyl group.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atoms, using nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

科学研究应用

Scientific Research Applications

Marbofloxacin Impurity A has several critical applications in various fields of research:

-

Pharmaceutical Research :

- Reference Standard : It serves as a reference standard in the development and quality control of Marbofloxacin formulations. Ensuring the purity of pharmaceutical products is vital for efficacy and safety.

- Stability Studies : Used in stability studies to assess how impurities affect the shelf life and effectiveness of drug formulations.

-

Analytical Chemistry :

- Method Validation : Employed in method validation processes to ensure accuracy and reliability in analytical methods used to quantify Marbofloxacin and its impurities.

- Quality Assurance : Plays a role in quality assurance protocols to monitor the levels of impurities during the manufacturing process.

-

Toxicological Studies :

- Genotoxic Potential : Research has been conducted to evaluate the genotoxic potential of this compound, contributing to safety assessments of pharmaceutical products.

- Environmental Impact : Studies indicate that while effective against pathogens, the compound may pose risks to aquatic life due to its persistence in the environment.

Study on Efficacy Against Escherichia coli

A significant case study evaluated the bactericidal activity of Marbofloxacin against E. coli strains under varying environmental conditions. The findings indicated that:

- Minimum Inhibitory Concentration (MIC) : The MIC for E. coli was determined to be between 0.5 - 2 μg/mL for Marbofloxacin.

- Impact of Medium : The efficacy varied significantly between different media (e.g., Mueller-Hinton broth vs. autoclaved fecal content), highlighting how impurities like this compound can influence overall drug performance.

Stability and Degradation Studies

Research on the stability of Marbofloxacin formulations revealed that degradation under stress conditions could lead to significant impurities like this compound. This underscores the importance of monitoring these compounds during storage and formulation development.

作用机制

The mechanism of action of Marbofloxacin Impurity A is not as well-studied as the parent compound. it is believed to interact with bacterial DNA gyrase and topoisomerase IV, similar to Marbofloxacin. These enzymes are crucial for bacterial DNA replication and transcription, and their inhibition leads to bacterial cell death .

相似化合物的比较

Marbofloxacin Impurity A can be compared with other impurities of Marbofloxacin, such as:

Marbofloxacin Impurity B: Differing in molecular structure and properties.

Marbofloxacin Impurity C: Another related compound with distinct chemical characteristics.

The uniqueness of this compound lies in its specific chemical structure and the role it plays in the quality control of Marbofloxacin formulations.

生物活性

Marbofloxacin, a fluoroquinolone antibiotic, is widely used in veterinary medicine for its broad-spectrum antibacterial activity against various pathogens. However, the presence of impurities, particularly Marbofloxacin Impurity A, raises concerns regarding its biological activity and safety profile. This article explores the biological activity of this compound, focusing on its pharmacodynamics, efficacy against specific bacteria, and implications for veterinary use.

Marbofloxacin operates primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes in DNA replication and transcription. The pharmacodynamic properties of Marbofloxacin have been extensively studied, revealing a concentration-dependent bactericidal effect. A study demonstrated that the bactericidal activity of marbofloxacin against Escherichia coli strains varied significantly based on environmental conditions such as Mueller-Hinton broth (MHB) versus autoclaved fecal content (AFC) .

Key Findings:

- Bactericidal Activity : Marbofloxacin exhibited a more significant killing rate in MHB (8.14) compared to AFC (5.25) after 24 hours.

- Influence of Medium : The medium significantly affected the drug's efficacy, with higher concentrations required under AFC conditions .

Efficacy Against Specific Pathogens

Marbofloxacin is effective against a range of pathogens including Pasteurella multocida, Mannheimia haemolytica, and various mycoplasmas. In vivo studies have established minimum inhibitory concentrations (MICs) for these pathogens, which are critical for determining effective dosing regimens.

Case Study: Pasteurella multocida

A study focused on the in vivo antimicrobial activity of marbofloxacin against P. multocida in calves reported an MIC of 0.075 μg/mL and a mutant prevention concentration (MPC) of 0.3 μg/mL . The ratio of MPC to MIC (4) indicates the potential for resistance development if dosing is not managed properly.

Biological Activity of this compound

While specific data on this compound is limited, its presence can influence the overall pharmacological profile of marbofloxacin. Impurities may alter the drug's efficacy and safety, potentially leading to adverse effects or reduced therapeutic outcomes.

Stability and Degradation Studies

Research on the stability of marbofloxacin formulations has shown that impurities can arise from degradation under various stress conditions. For instance, marbofloxacin was subjected to oxidative and acidic conditions, revealing significant degradation products that could include impurities like this compound .

Comparative Analysis of Biological Activity

| Parameter | Marbofloxacin | This compound |

|---|---|---|

| Mechanism of Action | DNA gyrase inhibition | Unknown; potential alteration in action |

| MIC against E. coli | 0.5 - 2 μg/mL | Not established |

| Efficacy in MHB | High | Potentially reduced |

| Efficacy in AFC | Moderate | Potentially lower |

| Safety Profile | Generally safe | Unknown; requires further study |

属性

IUPAC Name |

6,7-difluoro-8-hydroxy-1-(methylamino)-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O4/c1-14-15-3-5(11(18)19)9(16)4-2-6(12)7(13)10(17)8(4)15/h2-3,14,17H,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORYSGPURSAYCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN1C=C(C(=O)C2=CC(=C(C(=C21)O)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。